1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose

Description

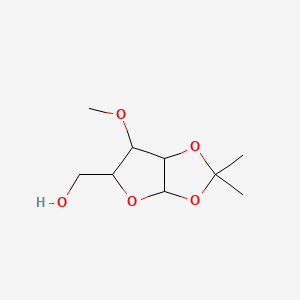

1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose is a protected carbohydrate derivative widely used in synthetic organic chemistry and medicinal research. The compound features a ribofuranose core with a 1,2-O-isopropylidene protecting group, which stabilizes the furanose ring by locking its conformation, and a methyl ether at the 3-O position. This protection strategy enhances solubility and prevents unwanted side reactions during synthetic modifications, making it a versatile intermediate for nucleoside analogs, glycoconjugates, and bioactive molecules .

Key structural attributes include:

- Isopropylidene group: Forms a rigid bicyclic structure, fixing the sugar in a specific conformation.

- 3-O-Methyl group: Introduces steric hindrance and modulates electronic properties, influencing reactivity and biological interactions.

- D-ribofuranose backbone: Provides a chiral scaffold for stereoselective synthesis.

The compound has been employed in the synthesis of chimera oligopeptides, where its amino acid derivatives (e.g., 1,2-O-isopropylidene-N-(9-fluorenylmethoxy-carbonyl)-3-amino-3-deoxy-α-D-ribofuranuronic acid) are used to incorporate furanoid β-sugar amino acids into peptide chains .

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-9(2)13-7-6(11-3)5(4-10)12-8(7)14-9/h5-8,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRJFIDLNKRBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)CO)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methylation via Methyl Halides

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is employed in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction proceeds via an SN2 mechanism, with the base deprotonating the hydroxyl group to enhance nucleophilicity.

Example Protocol :

Phase-Transfer Catalysis (PTC)

Triethyl benzyl ammonium chloride (TEBAC) is used as a phase-transfer catalyst to facilitate methylation in biphasic systems (e.g., toluene/water). This method minimizes side reactions and improves selectivity for the C3 position.

Optimized Conditions :

- Catalyst : TEBAC (5 mol%).

- Solvent : Toluene/water (2:1 v/v).

- Reaction Time : 4–6 hours.

- Yield : 80–85%.

Comparative Analysis of Methylation Methods

The table below summarizes the efficiency of methylation strategies:

| Method | Reagent | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Methyl Iodide | CH₃I | DMF | K₂CO₃ | 70–75 | 95 |

| Phase-Transfer | (CH₃)₂SO₄ | Toluene/H₂O | TEBAC | 80–85 | 98 |

| Boron Trifluoride | (CH₃O)₂SO₂ | CH₂Cl₂ | BF₃·Et₂O | 65–70 | 90 |

Phase-transfer catalysis offers superior yields and selectivity due to reduced hydrolysis of the methylating agent.

Deprotection and Final Purification

After methylation, the isopropylidene group at C1 and C2 is retained, but further deprotection may be required for downstream applications. Hydrolysis under mild acidic conditions (e.g., 0.1 M HCl in THF/water) selectively removes the acetonide without affecting the methyl ether.

Purification Techniques :

- Crystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline product.

- Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) for analytical-scale purification.

Challenges and Optimization Opportunities

- Regioselectivity : Competing methylation at C5 can occur if steric hindrance at C3 is insufficient. Using bulkier bases (e.g., DBU) or low temperatures (−10°C) mitigates this.

- Solvent Recycling : Hexamethylphosphoric triamide (HMPA) and N,N-dimethylimidazolidinone (DMI) are effective but require careful recovery due to toxicity.

Industrial-Scale Considerations

The patent literature highlights scalable processes:

Chemical Reactions Analysis

Key Reagents and Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 1. Acetonide formation | Acetone, acid catalyst (e.g., methylsulfonic acid) | High | |

| 2. Methylation | Methyl iodide, base (e.g., NaH) | Quantitative |

Mechanistic Insight :

-

Acetonide formation protects hydroxyl groups at positions 1 and 2 via cyclization with acetone under acidic conditions.

-

Methylation introduces a methyl ether at position 3, ensuring regioselectivity and stability for subsequent transformations.

2.1. Benzylation

Monobenzyl derivatives (e.g., 2a ) are synthesized by reacting the parent compound with benzyl bromide in the presence of sodium hydride .

Reaction Scheme :

text1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose → (Benzyl bromide, NaH) → 3,5-Di-O-benzyl derivative (2a)

| Reagents | Solvent | Yield | Citation |

|---|---|---|---|

| Benzyl bromide, NaH | DMF | ~64.9% |

2.2. Tosylation

Derivative 2a undergoes tosylation with p-toluenesulphonyl chloride to form a tosylated intermediate (3 ), which facilitates nucleophilic displacement .

Conditions :

-

p-Toluenesulphonyl chloride

-

Triethylamine, 4-dimethylaminopyridine (DMAP)

-

DCM solvent

| Step | Product | Yield | Citation |

|---|---|---|---|

| Tosylation | 3 (tosylated derivative) | 64.9% |

2.3. Acetylation

Acetolysis of the isopropylidene ring in 3 introduces acetyl groups at positions 1 and 2, yielding 4 .

Reaction Details :

-

Acetic anhydride

-

Concentrated H₂SO₄ catalyst

-

Acetic acid solvent

| Step | Product | Yield | Citation |

|---|---|---|---|

| Acetylation | 4 | 80.2% |

3.1. Solvolysis of Sulphonic Esters

Derivatives like benzyl 5-O-p-bromophenylsulphonyl-2,3-O-isopropylidene-β-D-ribofuranoside undergo solvolysis in aqueous methanol-sodium acetate, yielding products via direct displacement or benzyloxy-group migration .

Key Products :

-

Benzyl 2,3-O-isopropylidene-β-D-ribofuranoside (direct displacement)

-

Methyl 5-O-benzyl-2,3-O-isopropylidene-β-D-ribofuranoside (rearrangement)

Optimization of Acetonide Formation

An improved iodine-promoted method for acetonide formation was reported, achieving 88% yield using 6 mol % iodine in dried acetone .

| Parameter | Standard Method | Optimized Method |

|---|---|---|

| Iodine catalyst | 25 mol % | 6 mol % |

| Yield | Moderate | 88% |

| Solvent | Acetone | Freshly dried acetone |

Scientific Research Applications

Analgesic Properties:

Research indicates that derivatives of 1,2-O-isopropylidene-3-O-methyl-D-ribofuranose exhibit promising analgesic effects. In one study, synthesized analogues demonstrated significant inhibition of pain responses in animal models. For instance, a compound derived from this sugar moiety showed a 79.74% reduction in writhing during acetic acid-induced pain tests at a dosage of 50 mg/kg . Another derivative exhibited substantial central and peripheral analgesic activity, with a notable reaction time increase in tail flick tests .

Anti-inflammatory Activity:

The compound's derivatives have also been evaluated for anti-inflammatory properties. In various studies, they were shown to significantly reduce paw edema in carrageenan-induced inflammation models. For example, one derivative achieved an impressive 95.13% inhibition at a dosage of 100 mg/kg within four hours post-administration . This suggests that these compounds could be effective in treating conditions characterized by inflammation.

Pharmaceutical Applications

Development of Therapeutics:

The anti-inflammatory and analgesic properties of these compounds suggest their utility in developing new pharmaceuticals for treating autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus. The ability to administer these compounds orally enhances their practical application in long-term treatment regimens .

Formulation Strategies:

Pharmaceutical compositions incorporating this compound can be designed for various routes of administration, including oral and topical formulations. Studies indicate that these compounds can be effectively combined with acceptable pharmaceutical carriers to enhance bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose involves its role as a protecting group in synthetic chemistry. The isopropylidene group protects the hydroxyl groups from unwanted reactions, allowing for selective functionalization at other positions. This selective protection is crucial in the synthesis of complex molecules, particularly nucleosides .

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Key Research Findings

Steric and Electronic Effects : Methyl groups at the 3-O position reduce steric hindrance compared to bulkier benzyl or sulfonyl groups, enabling faster glycosylation reactions .

Biological Selectivity: Benzylated ribofuranose derivatives exhibit higher anti-inflammatory activity (IC50 = 12 µM) than methylated analogs, likely due to enhanced lipophilicity .

Configuration-Dependent Reactivity: Lyxofuranose derivatives undergo stereoselective deoxygenation at C3, whereas ribofuranose analogs require harsh conditions due to conformational rigidity .

Biological Activity

1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose is a derivative of ribofuranose that has garnered attention due to its potential biological activities, particularly as a purine nucleoside analog. This compound is notable for its antitumor properties, as well as its analgesic and anti-inflammatory effects. This article will explore the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 204.22 g/mol

- CAS Number : 35506-61-7

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antitumor Activity : As a purine nucleoside analog, it has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, particularly in indolent lymphoid malignancies .

- Analgesic Properties : Research indicates that derivatives of this compound can exhibit significant analgesic effects. For instance, one study reported that a derivative demonstrated both central and peripheral analgesic activity in animal models .

- Anti-inflammatory Effects : The compound has been associated with substantial anti-inflammatory activity, with specific derivatives showing high percent inhibition of paw edema in carrageenan-induced rat models .

Case Studies

-

Analgesic Activity Study :

- Objective : To evaluate the analgesic properties of synthesized derivatives from this compound.

- Methodology : Testing was conducted through tail immersion and acetic acid-induced writhing tests.

- Results :

- Anti-inflammatory Activity Study :

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of DNA Synthesis : By mimicking natural nucleosides, this compound interferes with nucleotide incorporation into DNA strands during replication.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Comparative Biological Activities

Q & A

Basic Research Questions

Q. How is 1,2-O-Isopropylidene-3-O-Methyl-D-ribofuranose synthesized, and what key steps ensure regioselective protection of hydroxyl groups?

- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups. First, the 1,2-O-isopropylidene group is introduced to protect the 1,2-diol system via acid-catalyzed acetonation. Subsequent methylation at the 3-OH position is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., NaH or Ag₂O) under anhydrous conditions. Critical steps include controlling reaction temperature (<40°C) and solvent choice (e.g., DMF or THF) to avoid premature cleavage of the isopropylidene group. Column chromatography (hexane/EtOAc gradients) is used for purification, with TLC monitoring .

Q. What spectroscopic methods are essential for characterizing the structure of this compound, and how do key NMR signals confirm its stereochemistry?

- Methodological Answer :

- 1H NMR : The anomeric proton (H-1) appears as a doublet (δ ~5.8–6.0 ppm, J = 3.5–4.0 Hz), confirming the α-configuration. The isopropylidene methyl groups show two singlets (δ ~1.3 and 1.5 ppm). The 3-O-methyl group appears as a singlet (δ ~3.3–3.4 ppm) .

- 13C NMR : The isopropylidene carbons resonate at δ ~26–28 ppm (CH₃) and ~112–114 ppm (quaternary C). The anomeric carbon (C-1) appears at δ ~104–106 ppm, while the 3-O-methyl carbon is at δ ~56–58 ppm .

- FTIR : Absence of broad O-H stretches (~3200–3500 cm⁻¹) confirms protection. C-O-C stretches (isopropylidene and methyl ether) appear at ~1100–1250 cm⁻¹ .

Advanced Research Questions

Q. What strategies are effective for introducing functional groups at the C-4 position of this compound, and how can competing side reactions be minimized?

- Methodological Answer : Functionalization at C-4 often involves tosylation (p-TsCl, DMAP, CH₂Cl₂) to generate a leaving group, followed by nucleophilic substitution (e.g., azide, thiol, or amine). Competing oxidation at C-3 can be suppressed by maintaining low temperatures (0–5°C) and using bulky bases (e.g., DIPEA). Alternatively, Mitsunobu reactions (DEAD/PPh₃) enable direct hydroxyl group conversion to ethers or esters. Post-reaction purification via flash chromatography (silica gel, 5–10% MeOH/CHCl₃) ensures removal of byproducts .

Q. How can glycosylation reactions be optimized using this compound derivatives to achieve high β-linkage selectivity in oligosaccharide synthesis?

- Methodological Answer : β-Selectivity is achieved using Schmidt’s trichloroacetimidate method. Activate the anomeric hydroxyl as a trichloroacetimidate (Cl₃CCN, DBU) and couple with a glycosyl acceptor (e.g., silylated uracil or xylofuranose) in CH₂Cl₂ at −20°C. Additives like TMSOTf (0.1 eq.) enhance β-selectivity by stabilizing the oxocarbenium ion transition state. Monitoring with ESI-MS ([M+Na]+ ions) ensures reaction progress. Yields >70% are typical for (1→5)-β-linked disaccharides .

Q. What in vivo and in vitro models are appropriate for evaluating the pharmacological potential of this compound derivatives, and how should dose-response relationships be established?

- Methodological Answer :

- Analgesic Activity : Use the acetic acid-induced writhing test (peripheral) and tail immersion test (central) in mice. Administer derivatives (10–100 mg/kg, i.p.) 30 min pre-test. Calculate % inhibition relative to controls (e.g., 65% reduction in writhing at 50 mg/kg) .

- Anti-Inflammatory Activity : Carrageenan-induced paw edema in rats. Measure edema volume at 1–4 h post-administration (100 mg/kg, oral). Use indomethacin (10 mg/kg) as a positive control. EC₅₀ values are derived from dose-response curves (e.g., 82.6% inhibition at 100 mg/kg) .

- Safety Profiling : Conduct acute toxicity studies (OECD 423) and cytotoxicity assays (MTT on HeLa cells, IC₅₀ > 100 µM indicates low toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.